molecular formula C12H9F2NO2S B14961605 4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide CAS No. 91308-56-4

4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide

Cat. No.: B14961605
CAS No.: 91308-56-4
M. Wt: 269.27 g/mol
InChI Key: RASPWLWZRZDHEA-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicine, particularly as antibacterial agents. This compound, with the molecular formula C12H9F2NO2S, is characterized by the presence of two fluorine atoms attached to the phenyl rings and a sulfonamide group.

Preparation Methods

The synthesis of 4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide, while reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other sulfonamide derivatives.

Properties

CAS No.

91308-56-4

Molecular Formula

C12H9F2NO2S

Molecular Weight

269.27 g/mol

IUPAC Name

4-fluoro-N-(3-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9F2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H

InChI Key

RASPWLWZRZDHEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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